molecular formula C20H44N4O B15182792 N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide CAS No. 87706-76-1

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide

Cat. No.: B15182792
CAS No.: 87706-76-1
M. Wt: 356.6 g/mol
InChI Key: GTOFNQJLEKUFQP-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR DIAGNOSTIC USE. N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide is a synthetic polyamine derivative featuring a myristamide tail. Compounds of this structural class are of significant research interest in bioconjugation and nanotechnology. The multiple amine groups in its backbone serve as potential coordination sites for metal ions or reactive handles for cross-linking, while the long-chain lipid moiety can facilitate integration into cell membranes or liposomal structures. This combination of properties makes it a valuable reagent for developing novel drug delivery systems, such as targeted liposomes, and for studying cell-penetrating mechanisms. Further applications include its use as a building block for supramolecular chemistry and as a scaffold for creating complex polymer architectures. Researchers should consult the safety data sheet (SDS) prior to use. Specific storage conditions are required to maintain the stability and longevity of this product.

Properties

CAS No.

87706-76-1

Molecular Formula

C20H44N4O

Molecular Weight

356.6 g/mol

IUPAC Name

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]tetradecanamide

InChI

InChI=1S/C20H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(25)24-19-18-23-17-16-22-15-14-21/h22-23H,2-19,21H2,1H3,(H,24,25)

InChI Key

GTOFNQJLEKUFQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCNCCNCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide typically involves the reaction of myristic acid with a polyamine such as triethylenetetramine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of the carboxylic acid group of myristic acid, followed by its reaction with the amine groups of the polyamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions typically involve the use of electrophiles like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.

    Industry: It can be used in the formulation of surfactants and emulsifiers due to its amphiphilic properties.

Mechanism of Action

The mechanism by which N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide exerts its effects involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. The amino groups may also interact with various molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key molecular features of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide and its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound (Target Compound) Not Available Inferred: C22H48N4O ~396.6 (estimated) Myristamide + triaminoethyl chain High hydrophobicity (C14), multiple amines
N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide 45244-49-3 C16H35N3O 285.47 Dodecanamide (C12) + diaminoethyl chain Shorter alkyl chain, fewer amines
N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide monoacetate Not Provided C20H40N2O3 356.5 Myristamide + hydroxyethyl + acetate Hydroxyl group, ester functionality
Key Observations:

Alkyl Chain Length: The target compound’s myristamide (C14) chain is longer than the dodecanamide (C12) in , enhancing its hydrophobic interactions. Both the target compound and share a C14 chain, but incorporates a polar hydroxyl group and acetate, improving its solubility in polar solvents.

Functional Groups: The target compound’s triaminoethyl headgroup provides three primary/secondary amines, enabling strong hydrogen bonding, pH-dependent charge states, and metal chelation. In contrast, has a diaminoethyl chain, reducing its coordination capacity. replaces an amine with a hydroxyl group, diminishing its basicity but introducing hydrogen-bonding capability via the -OH group.

Molecular Weight and Polarity :

  • The target compound’s higher molecular weight (~396.6 vs. 285.47 for ) reflects its extended alkyl chain and additional amine. Its topological polar surface area (TPSA) is expected to exceed ’s 58.6 Ų due to more amine groups.

Biological Activity

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide is a complex organic compound with significant biological activity potential. This article provides an in-depth analysis of its properties, synthesis, and biological applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H44N4O, indicating the presence of 20 carbon atoms, 44 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. The compound features a myristamide group, which contributes to its amphiphilic properties, making it suitable for various biochemical applications.

Key Characteristics:

  • Molecular Weight: Approximately 372.6 g/mol
  • Amphiphilic Nature: Facilitates interaction with cell membranes
  • Potential Applications: Drug formulation and delivery systems.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Myristic Acid Derivative: Myristic acid is reacted with appropriate amino groups.
  • Amidation Reaction: The resulting compounds undergo amidation to form the final product.
  • Purification: High-purity products are obtained through careful control of reaction conditions.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and antifungal activities. While specific data on this compound's efficacy is limited, its structural characteristics indicate potential in these areas.

Comparative Antimicrobial Activity:

Compound NameActivity TypeReference
N,N-bis(2-aminoethyl)myristamideAntifungal
Tetraethylenepentamine stearamide monoacetateAntibacterial
N-[3-(dimethylamino)propyl] cocoamideAntimicrobial

Cellular Interaction Studies

Studies focusing on the interaction of this compound with biological systems have shown that its amphiphilic nature enhances the permeability of therapeutic agents across cell membranes. This property is crucial for drug delivery applications, potentially improving the bioavailability of various drugs.

Case Studies

Case Study 1: Drug Delivery Systems
In a study examining the use of similar amphiphilic compounds in drug delivery systems, researchers found that these compounds could significantly enhance the absorption of poorly soluble drugs when formulated together. Although direct studies on this compound are still needed, the implications for its use in pharmaceuticals are promising.

Case Study 2: Antifungal Activity
A related compound showed moderate to excellent antifungal activity against various phytopathogenic fungi in vitro. This suggests that this compound may possess similar properties worth exploring further .

Research Findings and Future Directions

While current research indicates potential biological activities for this compound, further studies are necessary to fully elucidate its efficacy and mechanisms of action. Future research should focus on:

  • In Vivo Studies: To assess the biological activity in living organisms.
  • Mechanistic Studies: To understand how this compound interacts at the cellular level.
  • Toxicological Assessments: To evaluate safety profiles before clinical applications .

Q & A

Q. Can the compound serve as a template for designing pH-responsive drug delivery systems?

  • Methodology : Functionalize the polyamine chain with pH-sensitive linkers (e.g., hydrazones) and load doxorubicin. Test release kinetics in buffers mimicking endosomal (pH 5.0) vs. physiological (pH 7.4) conditions. Validate tumor-specific cytotoxicity in 3D spheroid models .

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